molecular formula C17H18ClNO5S B2439618 Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425626-62-6

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2439618
CAS No.: 425626-62-6
M. Wt: 383.84
InChI Key: UWRCMNVOYWDVNV-UHFFFAOYSA-N
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Description

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a sulfonyl group attached to a glycine ester.

Properties

IUPAC Name

methyl 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)13-6-9-16(23-2)15(18)10-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRCMNVOYWDVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl glycinate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorinated aromatic ring and methoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can be compared with similar compounds such as:

    Methyl 3-(5-(3-chloro-4-methoxyphenyl)-2-furyl)-2-cyano-2-propenoate: This compound shares a similar chlorinated aromatic ring and methoxy group but differs in its overall structure and functional groups.

    N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: This compound lacks the methyl ester group, which may affect its reactivity and applications.

    3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylaniline: This compound is structurally similar but does not contain the glycine moiety, which may influence its biological activity.

Biological Activity

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS No. 425626-62-6) is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Chlorinated Aromatic Ring : Enhances lipophilicity and biological interactions.
  • Methoxy Group : Contributes to electron-donating properties.
  • Sulfonyl Group : Facilitates strong interactions with proteins.

The molecular formula is C17H18ClNO5SC_{17}H_{18}ClNO_{5}S with a molecular weight of approximately 383.84 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The sulfonyl group can form strong non-covalent bonds with amino acid residues in enzymes and receptors, potentially inhibiting their activity. The chlorinated aromatic ring and methoxy group enhance binding affinity, leading to modulation of various biological pathways .

1. Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain proteases, which are crucial for various physiological processes .

2. Anticancer Properties

This compound has demonstrated potential anticancer activity. In vitro studies have reported its ability to induce apoptosis in cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .

3. Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits proteases involved in metabolic processes
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialActive against multiple bacterial strains

Case Study: Anticancer Mechanism

In a study focusing on its anticancer properties, this compound was tested on several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial disruption and increased reactive oxygen species (ROS) production leading to apoptosis .

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